Dimethylaminoacetonitrile

Vue d'ensemble

Description

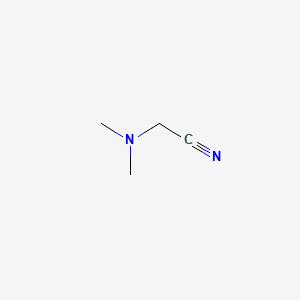

Dimethylaminoacetonitrile is an organic compound with the molecular formula C₄H₈N₂. It is a clear, colorless liquid with a fish-like odor and is slightly soluble in water. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:

(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines or nitriles.

Applications De Recherche Scientifique

Pharmaceutical Applications

DMACN has been utilized in the pharmaceutical industry for the synthesis of various bioactive compounds. Its ability to act as an intermediate in the production of pharmaceuticals enhances its value.

- Case Study: Synthesis of Antiviral Agents

DMACN has been employed in the synthesis of antiviral agents, particularly those targeting viral replication mechanisms. The compound's reactivity allows for the formation of complex structures that are crucial in drug design.

Agrochemical Uses

The compound is also significant in agrochemistry, where it serves as an intermediate for the production of pesticides and herbicides. Its efficacy in enhancing crop yield and protection against pests makes it a valuable component.

- Case Study: Development of Herbicides

Research indicates that DMACN derivatives exhibit herbicidal activity, providing an effective means of controlling weed populations while minimizing environmental impact.

Chemical Synthesis and Catalysis

In organic chemistry, DMACN is used as a reagent in various synthetic pathways. It acts as a nucleophile in reactions, facilitating the formation of new carbon-nitrogen bonds.

- Data Table: Reaction Types Involving DMACN

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Amines |

| Condensation Reactions | Combines with aldehydes or ketones | Imine formation |

| Cyclization Reactions | Forms cyclic structures through intramolecular reactions | Heterocycles |

Analytical Chemistry

DMACN is utilized in analytical chemistry as a solvent and reagent for various detection methods, including chromatography and mass spectrometry. Its properties enable the separation and identification of complex mixtures.

- Case Study: Use in Chromatography

In liquid chromatography, DMACN has been shown to enhance the resolution of compounds, making it an essential solvent for separating closely related substances.

Environmental Applications

Due to its water solubility, DMACN can be used in environmental chemistry for the remediation of contaminated water sources. Its ability to interact with pollutants makes it a candidate for developing treatment strategies.

- Data Table: Environmental Properties

| Property | Value |

|---|---|

| Solubility | Water soluble |

| Mobility | Highly mobile in soil |

| Persistence | Unlikely to persist |

Mécanisme D'action

The mechanism of action of dimethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its nitrile group can participate in coordination chemistry, forming complexes with metal ions .

Comparaison Avec Des Composés Similaires

Acetonitrile: Similar in structure but lacks the dimethylamino group.

Dimethylformamide: Contains a similar dimethylamino group but has a formyl group instead of a nitrile group.

Dimethylacetamide: Similar to dimethylformamide but with an acetamide group.

Uniqueness: Dimethylaminoacetonitrile is unique due to its combination of a dimethylamino group and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis .

Propriétés

Numéro CAS |

3976-11-2 |

|---|---|

Formule moléculaire |

C4H9ClN2 |

Poids moléculaire |

120.58 g/mol |

Nom IUPAC |

2-(dimethylamino)acetonitrile;hydrochloride |

InChI |

InChI=1S/C4H8N2.ClH/c1-6(2)4-3-5;/h4H2,1-2H3;1H |

Clé InChI |

PXFIAYNRKNWKLV-UHFFFAOYSA-N |

SMILES |

CN(C)CC#N |

SMILES canonique |

CN(C)CC#N.Cl |

Description physique |

2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethylaminoacetonitrile has the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol. Spectroscopic characterization data, including NMR and vibrational spectroscopy, is available for the protonated form of this compound, characterized as its [AsF6]-, [SbF6]- and [Sb2F11]- salts. []

ANone: Interestingly, this compound exhibits unique behavior in substitution reactions with Mn(II) coordination polymers. Unlike smaller guest molecules that directly substitute coordinated solvent molecules, this compound, due to its larger size, only substitutes the lattice solvent molecules within the channels of the coordination polymer, leaving the metal centers untouched. []

ANone: this compound plays a crucial role in the synthesis of Artemisia ketone (3,3,6-Trimethylhepta-1,5-dien-4-one), a naturally occurring compound. The synthesis involves a sequential dialkylation of this compound, first with methallyl chloride and then with prenyl bromide, using potassium carbonate as a base in dimethylformamide. [] This highlights the utility of this compound as a building block in organic synthesis.

ANone: While this compound itself is not commonly used as a leaving group, studies have explored the elimination reactions of (fluoren-9-ylmethyl)trimethylammonium ion, where trimethylamine acts as the leaving group. [] This research provides insights into the factors influencing elimination reaction mechanisms, particularly the impact of leaving group ability.

ANone: Pyrolysis of this compound at high temperatures (820°C) yields several products, including methylaminoacetonitrile. This finding suggests this compound undergoes N-demethylation under high-temperature conditions. []

ANone: this compound does not readily participate in Cp*RuCl-catalyzed cycloaddition reactions with 1,6-diynes. This reaction requires the presence of α-halo substituents on the nitrile for successful cycloaddition to occur. [] This suggests the importance of electronic factors in this specific reaction.

ANone: Yes, this compound has been identified as a thermal decomposition product of the energetic material cyclotrimethylenetrinitramine (RDX). Using pyrolysis-atmospheric pressure chemical ionization tandem mass spectrometry, researchers identified the protonated form of this compound (m/z 85) in the pyrolysis mass spectrum of RDX. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.